molecular formula C8H9N3O B15229708 1-([1,2,3]Triazolo[1,5-a]pyridin-7-yl)ethanol

1-([1,2,3]Triazolo[1,5-a]pyridin-7-yl)ethanol

Cat. No.: B15229708
M. Wt: 163.18 g/mol
InChI Key: OFARTHAJSJAAFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-([1,2,3]Triazolo[1,5-a]pyridin-7-yl)ethanol is a heterocyclic compound featuring a triazole ring fused to a pyridine ring, with an ethanol group attached at the 7th position

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-([1,2,3]Triazolo[1,5-a]pyridin-7-yl)ethanol can be synthesized through various methods. One common approach involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method yields the target compound efficiently . Another method involves the oxidative cyclization of N-(2-pyridyl)amidines using oxidizers such as NaOCl, Pb(OAc)4, or MnO2 .

Industrial Production Methods: Industrial production of this compound typically involves scalable and eco-friendly methods. The microwave-mediated synthesis mentioned above is particularly suitable for industrial applications due to its efficiency and minimal environmental impact .

Chemical Reactions Analysis

Types of Reactions: 1-([1,2,3]Triazolo[1,5-a]pyridin-7-yl)ethanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can yield alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the triazole or pyridine rings.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are employed under appropriate conditions.

Major Products: The major products formed from these reactions include various substituted triazolo[1,5-a]pyridines, alcohols, amines, and ketones .

Scientific Research Applications

1-([1,2,3]Triazolo[1,5-a]pyridin-7-yl)ethanol has diverse applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 1-([1,2,3]Triazolo[1,5-a]pyridin-7-yl)ethanol is unique due to its specific structural features and its ability to target multiple biological pathways. Its versatility in undergoing various chemical reactions and its broad range of applications in scientific research further distinguish it from similar compounds .

Properties

Molecular Formula

C8H9N3O

Molecular Weight

163.18 g/mol

IUPAC Name

1-(triazolo[1,5-a]pyridin-7-yl)ethanol

InChI

InChI=1S/C8H9N3O/c1-6(12)8-4-2-3-7-5-9-10-11(7)8/h2-6,12H,1H3

InChI Key

OFARTHAJSJAAFS-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC2=CN=NN21)O

Origin of Product

United States

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